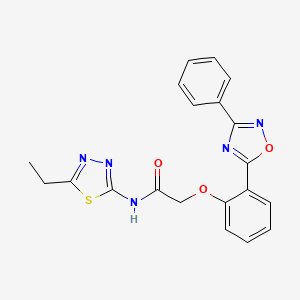![molecular formula C20H15Cl2FN2O4S B7696468 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting specific enzymes or pathways involved in cancer cell growth and proliferation. For example, Zhang et al. (2019) found that the compound could inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. For example, a study by Zhang et al. (2018) found that the compound could increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in lung cancer cells. Another study by Zhang et al. (2019) found that the compound could inhibit the migration and invasion of breast cancer cells.
实验室实验的优点和局限性
One advantage of using 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide in laboratory experiments is its potential pharmacological applications in cancer treatment. However, one limitation is that the compound may have different effects on different types of cancer cells. Therefore, further studies are needed to determine the specificity of the compound for different types of cancer cells.
未来方向
There are several future directions for the study of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide. One direction is to study the compound's effects on other types of cancer cells. Another direction is to investigate the potential use of the compound in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for clinical applications.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications in cancer treatment. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further studies are needed to fully understand the compound's pharmacological properties and to optimize its potential for clinical applications.
合成方法
The synthesis of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide has been reported in various scientific studies. One of the methods used for its synthesis involves the reaction of 3-chlorobenzoic acid with 2-amino-5-methoxybenzenesulfonamide in the presence of a coupling reagent and a base. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a reducing agent to yield the final product (Kumar et al., 2017).
科学研究应用
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide has been studied for its potential pharmacological applications. One of its applications is in the treatment of cancer. In a study conducted by Zhang et al. (2019), the compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study by Zhang et al. (2018) found that the compound could inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
3-chloro-N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O4S/c1-29-19-8-6-15(30(27,28)25-14-5-7-17(23)16(22)10-14)11-18(19)24-20(26)12-3-2-4-13(21)9-12/h2-11,25H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPNJYRTPXGNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
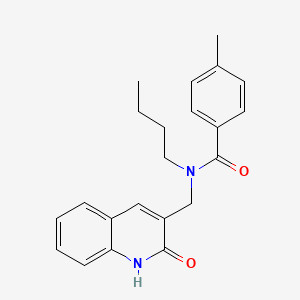
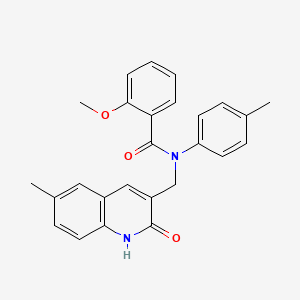
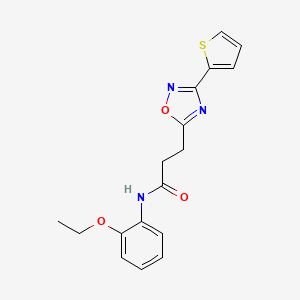
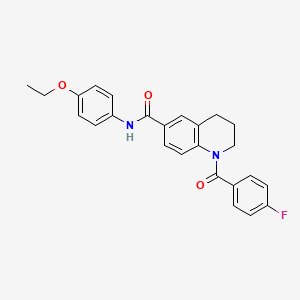
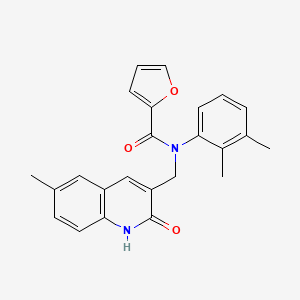
![N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696413.png)
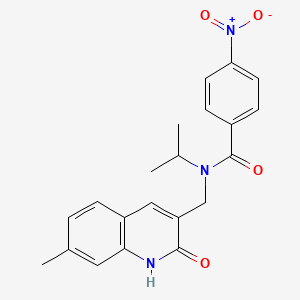
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
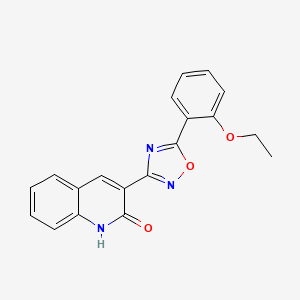
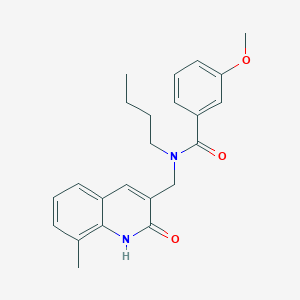
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)

